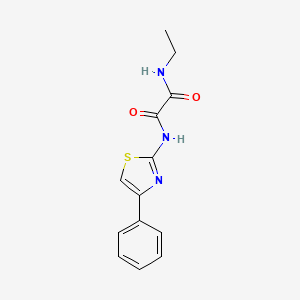![molecular formula C17H14Cl5N3O2S B15080260 2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15080260.png)
2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is a complex organic compound with the molecular formula C17H14Cl5N3O2S and a molecular weight of 501.649. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a phenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves multiple steps, starting with the preparation of the phenoxy group and the incorporation of chlorine atoms. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination. The final step involves the coupling of the phenoxy group with the dichloroanilino carbothioyl moiety under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial-grade solvents and reagents, as well as specialized equipment for maintaining reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways related to cell growth and apoptosis.
Interacting with Cellular Components: Binding to cellular components such as proteins and nucleic acids, leading to changes in their function.
Comparaison Avec Des Composés Similaires
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE can be compared with other similar compounds, such as:
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Similar structure but with a hydroxy group instead of dichloroanilino.
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Contains dimethoxyanilino instead of dichloroanilino.
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((3,4-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Features dimethoxyanilino at different positions.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14Cl5N3O2S |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-phenoxy-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H14Cl5N3O2S/c18-10-6-7-12(19)13(8-10)23-16(28)25-15(17(20,21)22)24-14(26)9-27-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,24,26)(H2,23,25,28) |
Clé InChI |
OKIKGQIINQVVOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
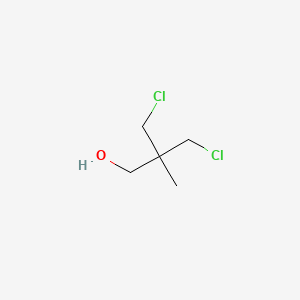
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
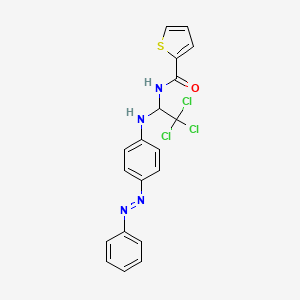
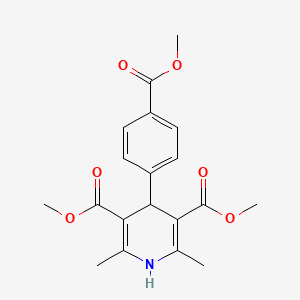
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
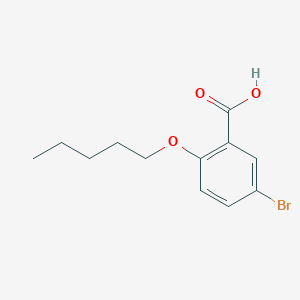

![4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080240.png)
